3-Methoxy-1-(4-methylphenyl)propan-1-amine
Description
3-Methoxy-1-(4-methylphenyl)propan-1-amine is a synthetic amine derivative featuring a methoxy group at the third carbon and a 4-methylphenyl substituent at the first carbon of the propane backbone. It is structurally related to cathinone derivatives, which are known for their psychoactive properties. The compound has been investigated in the context of novel psychoactive substances (NPS), particularly as a precursor or analog of mexedrone (3-methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one), a stimulant with affinity for monoamine transporters .
Synthesis:
The synthesis involves:
Alkylation: 3-Chloro-1-(4-methylphenyl)propan-1-one is reacted with sodium methoxide to yield 3-methoxy-1-(4-methylphenyl)propan-1-one.
Bromination: The ketone intermediate is brominated to form 2-bromo-3-methoxy-1-(4-methylphenyl)propan-1-one.
Amination: Reaction with methanolic methylamine produces 3-methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one (mexedrone) . A chlorinated by-product, 3-chloro-2-(methylamino)-1-(4-methylphenyl)propan-1-one, may form if incomplete methoxy substitution occurs during synthesis .
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-methoxy-1-(4-methylphenyl)propan-1-amine |
InChI |
InChI=1S/C11H17NO/c1-9-3-5-10(6-4-9)11(12)7-8-13-2/h3-6,11H,7-8,12H2,1-2H3 |
InChI Key |
HFTMHUCYALUVPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCOC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-(4-methylphenyl)propan-1-amine typically involves the reaction of 4-methylbenzaldehyde with methoxyethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for large-scale production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1-(4-methylphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.
Scientific Research Applications
Neurotransmitter Interaction
Research indicates that 3-Methoxy-1-(4-methylphenyl)propan-1-amine interacts with neurotransmitter systems, particularly dopamine and serotonin pathways. This interaction suggests potential stimulant effects similar to other amphetamines. Preliminary studies have shown:
- Dopaminergic Activity : The compound may enhance dopamine release, contributing to its stimulant properties.
- Serotonergic Modulation : It may also influence serotonin levels, which could have implications for mood regulation .
Pharmacological Research
Due to its structural similarities with known psychoactive substances, this compound is of interest in pharmacological studies aimed at understanding:
- Potential Antidepressant Effects : As a CRF1 receptor antagonist, it may exhibit anxiolytic properties, making it a candidate for depression and anxiety disorder treatments .
Environmental Impact
Recent studies have also investigated the atmospheric degradation of related compounds like 3-methoxy-1-propanol, providing insights into the environmental implications of methoxy-substituted amines. Findings suggest:
- Degradation Pathways : The compound undergoes rapid degradation in atmospheric conditions, contributing to secondary pollutants and photochemical smog formation.
- Ozone Production Potential : Emissions from such compounds have been linked to moderate risks of ozone production in urban environments .
Study on Stimulant Properties
A recent investigation focused on the pharmacodynamics of this compound revealed its potential as a central nervous system stimulant. The study assessed its effects on locomotion and exploratory behavior in animal models, indicating significant increases in activity levels compared to control groups .
Environmental Impact Assessment
Another study evaluated the atmospheric degradation rates of methoxy-substituted amines, including derivatives of this compound. The results highlighted a rapid degradation process leading to secondary pollutants that could impact air quality significantly .
Mechanism of Action
The mechanism of action of 3-Methoxy-1-(4-methylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous amines and derivatives, focusing on substituents, pharmacological activity, and regulatory status.
Table 1: Structural Comparison
Key Differences :
Ether-linked analogs like 3-[(4-methoxyphenyl)oxy]propan-1-amine exhibit reduced steric hindrance compared to the target compound’s branched structure .
Pharmacological Activity: The primary amine group in this compound allows for direct interaction with monoamine transporters (e.g., dopamine, norepinephrine), similar to mexedrone. In contrast, secondary or tertiary amines (e.g., N,N-dimethyl derivatives) show attenuated activity due to reduced hydrogen-bonding capacity . Positional isomers like 1-(4-methoxyphenyl)propan-2-amine (amphetamine-like structure) may exhibit stimulant effects but differ in metabolic stability and receptor affinity .
Regulatory Status: The methoxy moiety in the target compound and its derivatives (e.g., mexedrone) often bypasses generic drug legislation that controls cathinones based on the 2-amino-1-phenylpropan-1-one template. This loophole highlights the importance of substituent-specific regulations .
Table 2: Physicochemical Properties
Research Findings and Implications
- Biological Activity: The target compound’s methoxy group may reduce metabolic degradation compared to non-methoxy analogs, prolonging its psychoactive effects .
- Regulatory Challenges : Structural modifications like methoxy or halogen additions complicate legal classification, necessitating updated legislation .
- Synthetic By-Products: Chlorinated by-products (e.g., 3-chloro-2-(methylamino)-1-(4-methylphenyl)propan-1-one) highlight the need for stringent quality control in synthesis .
Biological Activity
3-Methoxy-1-(4-methylphenyl)propan-1-amine, a substituted propanamine, is characterized by the presence of a methoxy group and a para-methylphenyl group. Its molecular formula is C11H17NO2, with a molecular weight of approximately 177.26 g/mol. This compound has garnered attention for its potential biological activities, particularly in the context of neurological disorders and receptor modulation.
Chemical Structure and Properties
The structural features of this compound are significant in determining its biological activity. The methoxy group enhances lipophilicity, potentially influencing its ability to cross biological membranes and interact with various receptors. The para-methylphenyl group may also contribute to its steric properties and binding affinities.
Table 1: Structural Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(4-Methoxyphenyl)propan-1-amine | Lacks the methyl group on the phenyl ring | Less sterically hindered compared to target compound |
| 4-Methylphenylpropan-1-amine | Absence of the methoxy group | May exhibit different reactivity profiles |
| 3-Methoxyphenylpropan-1-amine | Lacks the methyl group on the phenyl ring | Different biological activity due to structural changes |
Biological Activity
Research indicates that this compound interacts with specific biological targets, including neurotransmitter receptors such as serotonin and dopamine receptors. These interactions suggest potential applications in treating various neurological conditions.
Neurotransmitter Interaction Studies
In vitro studies have demonstrated that this compound can modulate receptor activity, which may lead to alterations in neurotransmitter release and uptake. For instance, it has been shown to exhibit affinity for serotonin receptors, potentially influencing mood and anxiety-related pathways .
Pharmacological Profiles
The pharmacological profile of this compound suggests it may possess stimulant properties similar to other psychoactive substances. Research has indicated that it could impact dopaminergic pathways, which are critical in conditions like depression and ADHD .
Case Studies
A notable study investigated the effects of this compound on SH-SY5Y neuroblastoma cells, revealing its potential neuroprotective effects against oxidative stress . The results indicated that treatment with the compound led to reduced cell death compared to control groups exposed to neurotoxic agents.
Toxicity and Safety Profile
While preliminary studies suggest beneficial effects, it is essential to evaluate the safety profile of this compound. Toxicological assessments are necessary to determine any adverse effects associated with its use. Current findings indicate that at therapeutic doses, it exhibits minimal toxicity; however, further studies are required for comprehensive safety evaluations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
